molecular formula C13H17FN2 B3116210 6-Fluoro-1-(piperidin-4-yl)indoline CAS No. 214614-91-2

6-Fluoro-1-(piperidin-4-yl)indoline

Cat. No. B3116210
M. Wt: 220.29 g/mol
InChI Key: LRUUDJPMHUHWQH-UHFFFAOYSA-N
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Patent
US09102669B2

Procedure details

To a solution of tert-butyl 4-(6-fluoroindolin-1-yl)piperidine-1-carboxylate prepared as in STEP 1 above (16.64 g, 52 mmol) in CH2Cl2 (45 mL) was added TFA (30 mL) slowly at room temperature. The resulting mixture was stirred at room temperature for 3 h (monitor by HPLC). The resulting mixture was then concentrated to remove most of the solvent and TFA. The resulting residue was partitioned in CH2Cl2/H2O (100 mL/50 mL) and stirred. 3N NaOH(aq) was then added slowly until the pH value of aqueous layer was >11. The aqueous layer was then extracted with CH2Cl2 (100 mL×10). The combined CH2Cl2 layer was dried (Na2SO4) and filtered. The solvent was removed and the resulting residue was dissolved in Et2O (100 mL) and then 1N HCl (1M in Et2O, 60 mL, 60 mmol) was added slowly at 0° C. The resulting mixture was allowed to warm to room temperature for another 30 min. Hexane (100 mL) was added and the resulting mixture was stirred for 15 min. The resulting white solid was filtered and washed with 50% Et2O/hexane (30 mL×3), then dried to yield 6-fluoro-1-(piperidin-4-yl)indoline as a white HCl salt.
Name
tert-butyl 4-(6-fluoroindolin-1-yl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.[ClH:31].CCCCCC>C(Cl)Cl>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1.[ClH:31]

Inputs

Step One
Name
tert-butyl 4-(6-fluoroindolin-1-yl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2CCN(C2=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 h (monitor by HPLC)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent and TFA
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned in CH2Cl2/H2O (100 mL/50 mL)
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
3N NaOH(aq) was then added slowly until the pH value of aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with CH2Cl2 (100 mL×10)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in Et2O (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for another 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
WASH
Type
WASH
Details
washed with 50% Et2O/hexane (30 mL×3)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C2CCN(C2=C1)C1CCNCC1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.